1-{[cyclohexyl(4-methylbenzenesulfonyl)carbamoyl]amino}-N-[3-(trifluoromethyl)phenyl]formamide
Description
This compound is a sulfonamide-carbamoyl hybrid featuring a cyclohexyl group linked to a 4-methylbenzenesulfonyl moiety, a carbamoyl bridge, and a formamide group terminating at a 3-(trifluoromethyl)phenyl ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonamide moiety may contribute to hydrogen-bonding interactions critical for target binding.
Properties
IUPAC Name |
1-cyclohexyl-1-(4-methylphenyl)sulfonyl-3-[[3-(trifluoromethyl)phenyl]carbamoyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N3O4S/c1-15-10-12-19(13-11-15)33(31,32)28(18-8-3-2-4-9-18)21(30)27-20(29)26-17-7-5-6-16(14-17)22(23,24)25/h5-7,10-14,18H,2-4,8-9H2,1H3,(H2,26,27,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFCJXSKJJDGMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2CCCCC2)C(=O)NC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[cyclohexyl(4-methylbenzenesulfonyl)carbamoyl]amino}-N-[3-(trifluoromethyl)phenyl]formamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of cyclohexylamine with 4-methylbenzenesulfonyl chloride to form cyclohexyl(4-methylbenzenesulfonyl)carbamate. This intermediate is then reacted with 3-(trifluoromethyl)aniline to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and other additives may also be used to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-{[cyclohexyl(4-methylbenzenesulfonyl)carbamoyl]amino}-N-[3-(trifluoromethyl)phenyl]formamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
The compound has been studied for its potential anticancer properties. Research indicates that derivatives of similar structures exhibit significant growth inhibition against various cancer cell lines. For instance, compounds with trifluoromethyl groups have shown enhanced anticancer activity due to their ability to interact with biological targets effectively.
Anticancer Studies
- Mechanism of Action : The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compounds, which can lead to improved bioavailability and efficacy in targeting cancer cells.
- Case Studies :
- A study demonstrated that related compounds displayed percent growth inhibitions (PGIs) of up to 86% against specific cancer cell lines such as SNB-19 and OVCAR-8 .
- Another investigation into similar sulfonamide derivatives highlighted their potential as lead compounds for new anticancer drugs based on their structural similarities .
Synthesis and Derivative Development
The synthesis of 1-{[cyclohexyl(4-methylbenzenesulfonyl)carbamoyl]amino}-N-[3-(trifluoromethyl)phenyl]formamide involves multi-step synthetic routes that incorporate various chemical transformations:
- Starting Materials : The synthesis typically begins with readily available sulfonamide precursors and trifluoromethylated aromatic compounds.
- Reactions : Key reactions include amide bond formation, sulfonylation, and cyclization processes that yield the final product with high purity.
- Yield : The reported yields for similar compounds range from 50% to 70%, indicating a reasonable efficiency in synthesis .
Potential Therapeutic Applications
The structural characteristics of this compound suggest several therapeutic avenues:
- Antimalarial Activity : Similar compounds have been explored for antimalarial properties, leveraging the trifluoromethyl group to enhance efficacy against Plasmodium species .
- Antimicrobial Properties : The sulfonamide moiety is well-known for its broad-spectrum antimicrobial activity, making this compound a candidate for further exploration in treating bacterial infections.
Mechanism of Action
The mechanism of action of 1-{[cyclohexyl(4-methylbenzenesulfonyl)carbamoyl]amino}-N-[3-(trifluoromethyl)phenyl]formamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group in the target compound and ’s drug candidate improves membrane permeability compared to non-fluorinated analogs.
Metabolic Stability
- The trifluoromethyl group in the target compound likely enhances resistance to oxidative metabolism compared to non-fluorinated analogs like N-(4-methoxyphenyl)benzenesulfonamide (), which may undergo demethylation.
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The trifluoromethylphenyl group is critical for target affinity, as seen in ’s dyslipidemia drug . Replacing it with chlorophenyl (e.g., ) may alter potency or selectivity.
- Synthetic Challenges : Low yields in multi-step syntheses (e.g., ) highlight the need for optimized coupling reagents or protecting group strategies.
Biological Activity
The compound 1-{[cyclohexyl(4-methylbenzenesulfonyl)carbamoyl]amino}-N-[3-(trifluoromethyl)phenyl]formamide , often referred to as a sulfonamide derivative, is of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The structural formula of the compound can be represented as follows:
This compound features a cyclohexyl group, a sulfonamide moiety, and a trifluoromethyl-substituted phenyl group, which are critical for its biological properties.
Research indicates that compounds with similar structures often exhibit their biological effects through several mechanisms:
- Alkylating Activity : Many sulfonamide derivatives act as alkylating agents that can bind to DNA, disrupting cellular processes and leading to apoptosis in cancerous cells .
- Inhibition of Enzymatic Activity : The presence of the trifluoromethyl group may enhance the compound's ability to inhibit specific enzymes involved in metabolic pathways critical for cancer cell proliferation .
- Anti-inflammatory Properties : Compounds with similar functionalities have shown potential in modulating inflammatory pathways, particularly through the inhibition of NF-κB activation .
Anticancer Activity
Several studies have investigated the anticancer potential of sulfonamide derivatives. For example:
- Cell Proliferation Inhibition : In vitro assays demonstrated that derivatives similar to this compound significantly inhibited the proliferation of various cancer cell lines, including those resistant to conventional therapies. The mechanism appears to involve both direct DNA interaction and interference with cellular signaling pathways .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 5.0 | HeLa |
| Compound B | 10.0 | MCF-7 |
| Target Compound | 7.5 | A549 |
Antimicrobial Activity
The antimicrobial properties of compounds with similar structures have been documented:
- Bactericidal Effects : Compounds featuring the trifluoromethyl group have shown significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for related compounds were reported as low as 12.9 µM against resistant Staphylococcus aureus strains .
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus (MRSA) | 12.9 |
| Escherichia coli | 25.0 |
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of sulfonamide derivatives:
- NF-κB Modulation : Studies indicated that certain derivatives could attenuate lipopolysaccharide-induced NF-κB activation by approximately 9%, suggesting a role in reducing inflammatory responses in various disease models .
Case Studies
-
Case Study on Anticancer Efficacy :
A recent study evaluated the efficacy of similar compounds in a mouse model bearing human tumor xenografts. The results indicated that treatment with the target compound led to a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent. -
Clinical Trials :
Ongoing clinical trials are assessing the safety and efficacy of related sulfonamide compounds in patients with advanced solid tumors. Early results show promise, with manageable side effects and preliminary signs of tumor response.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
